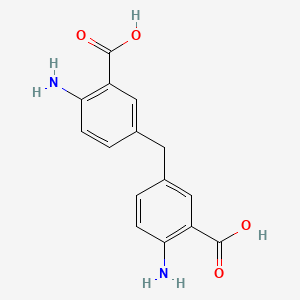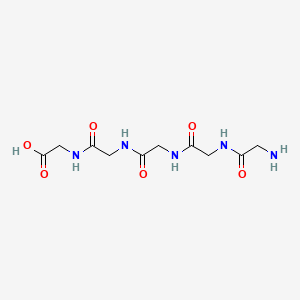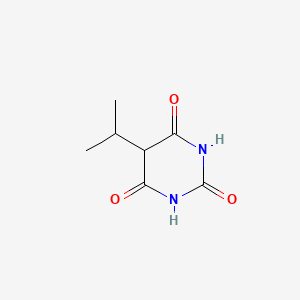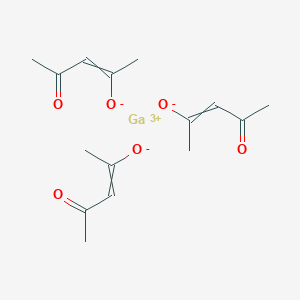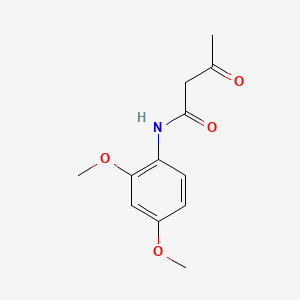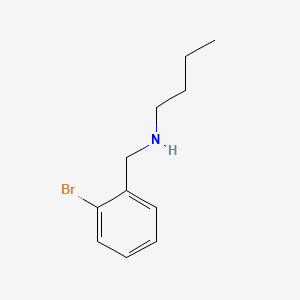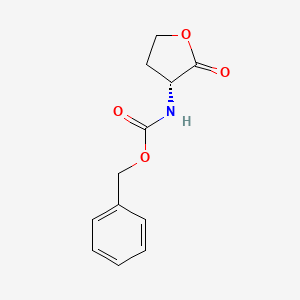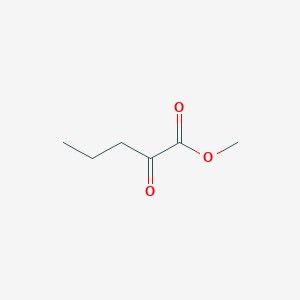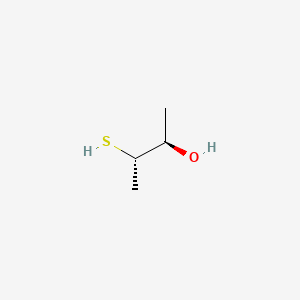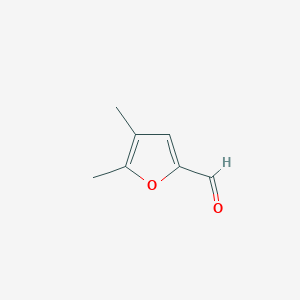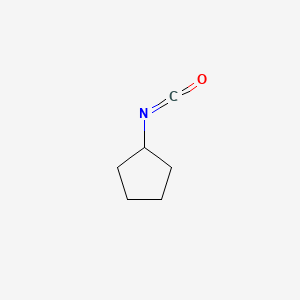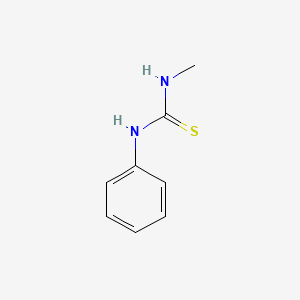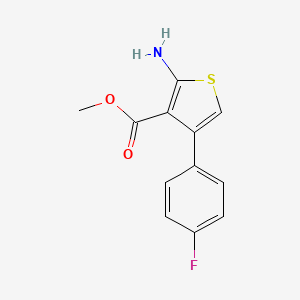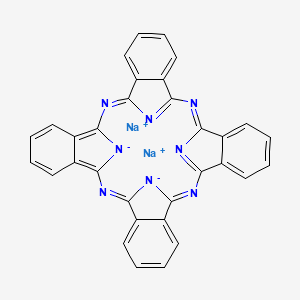
29H,31H-Phthalocyanine, disodium salt
Descripción general
Descripción
29H,31H-Phthalocyanine, disodium salt is a chemical compound with the molecular formula C32H19N8Na . It is suitable as a laser dye .
Molecular Structure Analysis
The molecular structure of 29H,31H-Phthalocyanine, disodium salt is complex, with a molecular weight of 560.532 . It is a large cyclic compound with multiple nitrogen atoms and two sodium ions .Aplicaciones Científicas De Investigación
Photodynamic Therapy (PDT)
Phthalocyanines, including 29H,31H-phthalocyanine disodium salt, have been extensively researched for their applications in photodynamic therapy (PDT) for cancer treatment. PDT involves the use of light-sensitive compounds that, upon activation by light of a specific wavelength, produce reactive oxygen species capable of inducing cell death in targeted cancer cells. Phthalocyanines are particularly attractive for PDT due to their strong absorption in the near-infrared region, which allows deeper tissue penetration of the activating light. This makes them effective agents for treating tumors located deeper within the body (Tedesco, Primo, & Beltrame, 2014).
Nanobiotechnology and Magnetohyperthermia
In the field of nanobiotechnology, phthalocyanines, including the disodium salt of 29H,31H-phthalocyanine, have been explored for their potential in magnetohyperthermia. Magnetohyperthermia involves the use of magnetic nanoparticles to generate localized heat when subjected to an alternating magnetic field. This heat can be used to selectively kill cancer cells without harming surrounding healthy tissues. Phthalocyanines can be conjugated to magnetic nanoparticles to enhance their targeting capabilities and improve the efficiency of heat generation (Manbeck & Fujita, 2015).
Photodiagnosis (Theranostics)
Phthalocyanines, including 29H,31H-phthalocyanine disodium salt, are also being investigated for their applications in photodiagnosis, a field that combines diagnostic imaging and therapeutic intervention (theranostics). The strong optical absorption and fluorescence properties of phthalocyanines make them suitable agents for imaging tumors and other pathological tissues. When used in conjunction with PDT, phthalocyanines can provide a dual function of diagnosing and treating diseases, offering a promising approach for personalized medicine (Tedesco, Primo, & Beltrame, 2014).
Propiedades
IUPAC Name |
disodium;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8.2Na/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;/q-2;2*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDWIFDMZUBMGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16N8Na2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60947907 | |
| Record name | 29H,31H-Phthalocyanine, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
29H,31H-Phthalocyanine, disodium salt | |
CAS RN |
25476-27-1 | |
| Record name | 29H,31H-Phthalocyanine, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025476271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 29H,31H-Phthalocyanine, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 29H,31H-Phthalocyanine, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



